3-(Cyclopent-1-en-1-yl)pyridine
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Overview
Description
3-(Cyclopent-1-en-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclopentene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-1-en-1-yl)pyridine can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. This reaction typically requires the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately leading to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalytic systems can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopent-1-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopentyl-substituted pyridines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and cyclopentyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Cyclopent-1-en-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of fluorescent probes and inhibitors of protein kinases.
Mechanism of Action
The mechanism of action of 3-(Cyclopent-1-en-1-yl)pyridine involves its interaction with various molecular targets and pathways. For instance, its derivatives can act as antagonists of calcium channels, influencing cellular signaling pathways. Additionally, the compound’s structure allows it to interact with protein kinases, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopent-3-en-1-yl)pyridine: This compound has a similar structure but differs in the position of the cyclopentene group.
1-(Cyclopent-1-en-1-yl)pyrrolidine: Another related compound with a pyrrolidine ring instead of a pyridine ring.
Uniqueness
3-(Cyclopent-1-en-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62113-25-1 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(cyclopenten-1-yl)pyridine |
InChI |
InChI=1S/C10H11N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h3-4,6-8H,1-2,5H2 |
InChI Key |
MQDGOBCPTMTQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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